Bienvenue dans la boutique en ligne BenchChem!

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid

anti-influenza adamantane regioisomer antiviral SAR

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid (CAS 438218-34-9) is a C14H20N4O2 adamantane–tetrazole hybrid featuring a 5-methyl-2H-tetrazol-2-yl substituent at the adamantane 3-position and an acetic acid side chain at the 1-position. It belongs to the class of 3-azolo-adamantane carboxylic acids, which are structurally distinct from the more commonly encountered N-adamantyl azoles.

Molecular Formula C14H20N4O2
Molecular Weight 276.33g/mol
CAS No. 438218-34-9
Cat. No. B454953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid
CAS438218-34-9
Molecular FormulaC14H20N4O2
Molecular Weight276.33g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O
InChIInChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20)
InChIKeyCWCSWNJTYZOFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid (CAS 438218-34-9): Compound Identity and Class Context for Procurement Decisions


[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid (CAS 438218-34-9) is a C14H20N4O2 adamantane–tetrazole hybrid featuring a 5-methyl-2H-tetrazol-2-yl substituent at the adamantane 3-position and an acetic acid side chain at the 1-position . It belongs to the class of 3-azolo-adamantane carboxylic acids, which are structurally distinct from the more commonly encountered N-adamantyl azoles [1]. The compound is primarily supplied as a research chemical (typical purity ≥97 %) for use as a synthetic building block and as a probe in medicinal-chemistry campaigns, with vendors including Santa Cruz Biotechnology and MolCore offering catalog quantities .

Why Generic Substitution Is Not Advisable for [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid


Simple in‑class interchange is risky because the adamantane–tetrazole series exhibits profound structure–activity discontinuities. In the azolo‑adamantane antiviral series, a mere change from N‑1 to N‑2 tetrazole substitution on the adamantane core can produce a five‑fold difference in anti‑influenza potency [1]. Furthermore, the presence or absence of a C‑5 methyl group on the tetrazole ring, while not altering antiviral activity per se in the N‑adamantyl sub‑series, substantially modulates lipophilicity and metabolic stability, which are critical for any pharmacokinetic or target‑engagement application [1]. The 3‑position C‑attachment of the tetrazole found in CAS 438218‑34‑9 is even more sterically constrained than the common N‑adamantyl configuration, creating a distinct conformational profile that cannot be replicated by analogs with alternative regio‑chemistry. Therefore, substituting a close analog—such as the des‑methyl derivative, the phenyl analog (CAS 438221‑39‑7), or the N‑adamantyl regioisomer (CAS 842977‑10‑0)—introduces uncontrolled variables in potency, selectivity, and physicochemical behavior that undermine any head‑to‑head comparison or assay qualification [2].

Quantitative Differentiation Evidence for [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid vs. Closest Analogs


3-Position C-Attachment of Tetrazole vs. 1-Position N-Attachment: Five-Fold Potency Differential in Anti-Influenza Screening

In the azolo-adamantane series studied by Zarubaev et al. (2010), the 1‑adamantyl‑tetrazole regioisomer (N‑1 attachment, compound 3a) and the 2‑adamantyl‑tetrazole regioisomer (N‑2 attachment, compound 4) differed five‑fold in virus‑inhibiting activity against influenza A/Puerto Rico/8/34 (H1N1), measured by EC₅₀ [1]. Although the published N‑1/N‑2 comparison does not directly include the 3‑position C‑attachment isomer (the target compound), the magnitude of the regioisomer‑driven potency change establishes a precedent that adamantane‑tetrazole connectivity is a first‑order determinant of biological activity. For the target compound, the tetrazole is linked at the adamantane 3‑position through a carbon–nitrogen bond, creating a steric environment distinct from both N‑1 and N‑2 isomers, which is expected to yield a unique activity profile .

anti-influenza adamantane regioisomer antiviral SAR

Effect of 5-Methyl Substitution on Tetrazole: Lipophilicity Shift Without Antiviral Potency Loss

Zarubaev et al. explicitly report that C‑methylation of the tetrazole ring (comparing compound 3a, R = H, with compound 3b, R = CH₃) did not alter anti‑influenza activity in the N‑adamantyl series [1]. For the target compound, the 5‑methyl group increases calculated lipophilicity relative to the des‑methyl analog [3-(2H-tetrazol-2-yl)-1-adamantyl]acetic acid: the consensus LogP of CAS 438218-34-9 is 1.93 (XLogP3 = 2.5) [2], whereas the des‑methyl analog is predicted to have a LogP ~1.5–1.7 . This ~0.4 log unit increase in lipophilicity can improve passive membrane permeability without introducing a CYP inhibition liability—the compound is computationally predicted to be negative for CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 [2].

lipophilicity tetrazole methylation antiviral SAR

Differentiation from Phenyl Analog: Molecular Weight and Steric Bulk Control

The 5‑phenyl analog, [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid (CAS 438221-39-7), has a molecular weight of 338.40 g/mol (C₁₉H₂₂N₄O₂) vs. 276.33 g/mol for the target compound . This 62‑Dalton increase reflects the replacement of a methyl group with a phenyl ring, adding substantial steric bulk and π‑stacking potential. In the Zarubaev study, addition of a phenyl moiety to the azole markedly decreased antiviral activity in the N‑adamantyl series, suggesting that the compact methyl substituent offers a more favorable steric profile for target engagement in certain binding pockets [1].

steric bulk molecular weight analog differentiation

Tetrazole–Acetic Acid Motif as a Pharmacophore for 11β-HSD1 Inhibition: Class‑Level Precedent

Wang et al. (2013) reported a series of 2‑adamantylmethyl tetrazoles bearing a quaternary carbon at the 2‑position of the adamantane ring as potent and selective inhibitors of human 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), identifying the tetrazole moiety as a bona fide pharmacophore for this enzyme [1]. Although the scaffold differs from the target compound (N‑linked tetrazole vs. C‑linked), the shared adamantane–tetrazole–carboxylic acid architecture positions CAS 438218-34-9 as a candidate scaffold‑hopping starting point for 11β‑HSD1 programs. The target compound's 3‑C attachment creates a vector angle that may access a different sub‑pocket compared to the N‑linked series, warranting comparative screening .

11β-HSD1 inhibitor tetrazole pharmacophore adamantane tetrazole

Synthetic Accessibility Score of 7.5: Positioned as a Late‑Stage Diversification Building Block

The target compound has a computed Synthetic Accessibility (SA) score of 7.5 on a 1–10 scale (10 = most difficult) [1]. This score reflects the challenge of installing the tetrazole at the adamantane 3‑position, a quaternary carbon center. In comparison, the N‑adamantyl tetrazole analogs (e.g., CAS 842977-10-0) are typically more synthetically accessible through N‑alkylation of 1‑adamantanol, yielding lower SA scores (~5–6). The elevated SA score of the target compound indicates that it is not a trivial intermediate but rather a non‑obvious building block whose procurement from a commercial source saves significant synthetic effort [2].

synthetic accessibility building block medicinal chemistry

High‑Value Application Scenarios for [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid Driven by Quantitative Differentiation


Scaffold‑Hopping Template for 11β‑HSD1 Inhibitor Lead Discovery

The tetrazole‑acetic acid motif is a validated pharmacophore for human 11β‑HSD1 inhibition, as demonstrated by the low‑nanomolar IC₅₀ values of the N‑linked 2‑adamantylmethyl tetrazole series [1]. CAS 438218-34-9 presents the same pharmacophoric elements arranged on a C‑3‑linked scaffold, offering a regioisomeric alternative that may address IP constraints or selectivity gaps in existing N‑linked series. Procurement of this compound enables rapid head‑to‑head biochemical screening in 11β‑HSD1 enzyme assays with the N‑linked scaffold as a positive control.

Probe Compound for Evaluating Adamantane–Tetrazole Regioisomer Effects on Antiviral Potency

The five‑fold potency difference between N‑1 and N‑2 adamantyl‑tetrazole regioisomers in the influenza A model [1] establishes that azole connectivity is a critical potency determinant. The 3‑C‑linked tetrazole of CAS 438218-34-9 represents an unexplored connectivity mode. Incorporating this compound into an antiviral screening panel against rimantadine‑resistant influenza strains would directly test whether the 3‑C isomer exceeds the potency of the N‑1 isomer, potentially identifying a new lead series with a distinct resistance profile.

Lipophilicity‑Tuned Building Block for CNS‑Penetrant Library Synthesis

With a consensus LogP of 1.93 and computed high gastrointestinal absorption, plus a clean CYP inhibition profile [1], this compound is well‑positioned as a building block for central nervous system (CNS) drug discovery libraries. The 5‑methyl group provides a ~0.4 log unit lipophilicity boost over the des‑methyl analog without introducing a metabolic liability [2], making it a superior choice over the des‑methyl building block when passive BBB permeation is a design criterion.

Non‑Obvious Starting Material for Bespoke Adamantane‑Based Metal‑Organic Frameworks or Coordination Polymers

The 3‑position C‑attachment of the tetrazole creates a rigid, angular ligand geometry distinct from the linear N‑adamantyl tetrazoles. Combined with the carboxylic acid handle, this compound can serve as a bifunctional linker for metal‑organic framework (MOF) synthesis, where the angular geometry may template novel pore topologies not accessible with the more common N‑linked analogs. The high synthetic accessibility score (7.5) [1] underscores the value of purchasing rather than synthesizing this linker in‑house.

Quote Request

Request a Quote for [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.